molecular formula C11H15N3S B13619337 4-Ethyl-1-methyl-3-(4-methylthiophen-3-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(4-methylthiophen-3-yl)-1h-pyrazol-5-amine

Cat. No.: B13619337
M. Wt: 221.32 g/mol
InChI Key: FCPAWXFBOMSVBX-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 4-methylthiophene substituent at the 3-position of the pyrazole core, with ethyl and methyl groups at positions 4 and 1, respectively. The presence of the thiophene moiety in this compound may enhance π-π stacking interactions in biological targets, while the ethyl group could influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(4-methylthiophen-3-yl)pyrazol-3-amine

InChI

InChI=1S/C11H15N3S/c1-4-8-10(13-14(3)11(8)12)9-6-15-5-7(9)2/h5-6H,4,12H2,1-3H3

InChI Key

FCPAWXFBOMSVBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CSC=C2C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 4-ethyl-1-methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine lies in its substitution pattern. Key analogs include:

  • 1,4-Dimethyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine (): Differs by replacing the 4-ethyl group with a methyl, reducing steric bulk and lipophilicity.
  • 3-Pyridyl- and 3-phenyl-substituted pyrazol-5-amines (): These analogs highlight the critical role of the 3-position substituent. For example, a 3-pyridyl group conferred potent thrombin inhibition (IC₅₀ = 16 nM), whereas a phenyl group reduced activity (IC₅₀ = 419 nM) .
  • Imidazolyl derivatives (): Substitution with imidazole at the 3-position yielded antiproliferative activity against MCF-7 cells (IC₅₀ = 16.6–19.3 µg/mL) .

Table 1: Structural and Functional Comparison of Selected Pyrazol-5-amine Derivatives

Compound Name R1 R3 Substituent Key Biological Activity Synthesis Yield/Status Source
Target Compound Methyl 4-methylthiophen-3-yl Not reported Discontinued
1,4-Dimethyl analog Methyl 4-methylthiophen-3-yl Not reported Discontinued
3-Pyridyl derivative (24e) N/A Pyridin-4-yl Thrombin IC₅₀ = 16 nM Not specified
3-Phenyl derivative (24g) N/A Phenyl Thrombin IC₅₀ = 419 nM Not specified
Imidazolyl derivative (236) 4-Methoxyphenyl 1-methyl-1H-imidazol-4-yl MCF-7 IC₅₀ = 16.6 µg/mL 81–92% (microwave-assisted)

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